2-Methyl-2-azabicyclo[2.2.2]octan-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-methyl-2-azabicyclo[2.2.2]octan-6-amine |
InChI |
InChI=1S/C8H16N2/c1-10-5-6-2-3-8(10)7(9)4-6/h6-8H,2-5,9H2,1H3 |
InChI Key |
UWXQHWISDZPGAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC1C(C2)N |
Origin of Product |
United States |
Synthetic Strategies for 2 Methyl 2 Azabicyclo 2.2.2 Octan 6 Amine and Its Derivatives
Retrosynthetic Approaches to the 2-Azabicyclo[2.2.2]octane Core Structure
The 2-azabicyclo[2.2.2]octane framework, also known as isoquinuclidine, is a key structural motif in a number of pharmacologically active natural products. researchgate.net Retrosynthetic analysis of this bicyclic system often simplifies the complex three-dimensional structure into more readily available aromatic or cyclic precursors. A common and powerful strategy involves a disconnection that leads back to a cyclohexene or cyclohexadiene derivative, setting the stage for a Diels-Alder reaction. For instance, the bicyclo[2.2.2]octane scaffold can be retrosynthetically disconnected via a dearomative transform, simplifying the target into a readily available aromatic compound which can then be subjected to reactions like a Birch reduction to generate the necessary diene for a subsequent cycloaddition. rsc.org
Another prevalent retrosynthetic approach involves an intramolecular cyclization. This can be envisioned by disconnecting one of the carbon-nitrogen bonds of the piperidine (B6355638) ring within the bicyclic structure. This leads to a functionalized cyclohexylamine or piperidine precursor that can be cyclized to form the second ring. An improved four-step synthesis of the parent 2-azabicyclo[2.2.2]octane (isoquinuclidine) utilizes this logic, starting from p-aminobenzoic acid (PABA). Hydrogenation of PABA affords 4-aminocyclohexane carboxylic acid, which upon heating, undergoes cyclization to form a bicyclic lactam. Subsequent reduction of the lactam yields the desired 2-azabicyclo[2.2.2]octane core. researchgate.nettandfonline.com
Key Retrosynthetic Disconnections:
| Disconnection Strategy | Precursor Type | Key Forward Reaction |
|---|---|---|
| Diels-Alder Cycloaddition | Dihydropyridine and Dienophile | [4+2] Cycloaddition |
| Dearomative Cycloaddition | Substituted Benzene/Pyridine | Birch Reduction followed by Cycloaddition |
| Intramolecular N-Alkylation | Functionalized Cyclohexylamine | Nucleophilic Substitution |
Methodologies for the Direct Synthesis of 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine
The direct synthesis of this compound requires methods that not only construct the bicyclic core but also install the C6-amine and N2-methyl groups with appropriate stereochemical control.
Enantioselective synthesis of substituted 2-azabicyclo[2.2.2]octanes often employs chiral auxiliaries or catalysts to control the stereochemical outcome. One established approach for related 1-azabicyclo[2.2.2]octanes utilizes imines derived from (+)- and (−)-2-hydroxy-3-pinanone as chiral auxiliaries. acs.orgfigshare.com This general strategy can be adapted for the 2-aza series. The synthesis would involve the alkylation of a chiral imine followed by a ring-opening/aminocyclization sequence to construct the bicyclic core, yielding the final product with high enantiomeric excess (>99.5% ee). acs.orgfigshare.com
Organocatalysis represents another powerful tool for the stereoselective synthesis of the 2-azabicyclo[2.2.2]octan-5-one core, a direct precursor to the desired amine. A one-pot, three-component imino-Diels-Alder type reaction catalyzed by L-proline, using α,β-unsaturated cyclic ketones, aromatic aldehydes, and primary amines, proceeds with excellent exo-diastereoselectivity (>99%) and moderate enantioselectivity (30-64%). clockss.org The resulting ketone can then be converted to the amine via reductive amination.
Furthermore, enzyme-catalyzed desymmetrization of a prochiral meso-azabicyclo[2.2.2]octane diester can provide an optically active isoquinuclidine intermediate, which possesses four chiral carbon centers and can be further elaborated to the target amine. researchgate.net
Racemic syntheses of related azabicyclo[2.2.2]octane derivatives have been achieved through various cyclization strategies. For example, a general approach for analogous 1-aza structures involves the alkylation of an achiral imine, such as N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine, with an appropriate bromoalkyl reagent. The resulting intermediate is then elaborated via a ring opening and aminocyclization sequence to furnish the racemic bicyclic product. acs.org
A direct synthesis of the 2-azabicyclo[2.2.2]octanone core can be achieved via a multicomponent reaction. Heating a mixture of an appropriate cyclohexenone, an aldehyde, and an amine (like methylamine to install the N-methyl group) can lead to the formation of the bicyclic ketone, which is a precursor to the C6-amine. For instance, a mixture of 2-cyclohexen-1-one, p-anisidine, and an aldehyde, catalyzed by Bi(NO₃)₃·5H₂O under microwave conditions, affords the corresponding N-substituted 2-azabicyclo[2.2.2]octanone. ucl.ac.uk Subsequent deprotection and reductive amination would yield the target compound.
Functional Group Interconversions and Derivatization of the 2-Azabicyclo[2.2.2]octane Scaffold
The functionalization of the pre-formed 2-azabicyclo[2.2.2]octane scaffold is a versatile strategy for accessing a wide range of derivatives.
The introduction of an amine group at the C6 position of the 2-azabicyclo[2.2.2]octane core typically starts from a C6-ketone or a C6-carboxylic acid.
From a Ketone : The most direct method is the reductive amination of a 2-methyl-2-azabicyclo[2.2.2]octan-6-one. This involves reacting the ketone with an amine source, such as ammonia or a protected amine equivalent, in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
From a Carboxylic Acid : A carboxylic acid group at C6 can be converted to an amine via a Curtius rearrangement. This sequence involves converting the carboxylic acid to an acyl azide (e.g., using diphenylphosphoryl azide), which then rearranges upon heating to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine. This strategy has been demonstrated on the analogous 2-oxabicyclo[2.2.2]octane system. nih.gov
From an Alcohol : A C6-hydroxyl group can be converted to an amine. A common method is the Mitsunobu reaction with an azide source (e.g., diphenylphosphoryl azide or sodium azide) followed by reduction of the resulting azide to the amine, for example, by catalytic hydrogenation or with triphenylphosphine. mdpi.comnih.gov
Once the amine is installed, it can be further modified. For example, N-alkylation can be performed to introduce various substituents on the nitrogen atom.
The synthesis of ester and amide derivatives can be approached from either a C6-carboxylic acid precursor or the C6-amine itself.
Ester Synthesis : A C6-carboxylic acid on the 2-methyl-2-azabicyclo[2.2.2]octane scaffold can be esterified under standard conditions (e.g., Fischer esterification with an alcohol in the presence of an acid catalyst) to produce various ester derivatives.
Amide Synthesis : The C6-amine is a versatile handle for creating a library of amide derivatives. Standard peptide coupling conditions are effective for this transformation. The amine can be reacted with a variety of carboxylic acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding amides. mdpi.com This allows for the introduction of diverse functional groups and the exploration of structure-activity relationships.
Representative Amide Coupling Reaction:
| Amine Substrate | Carboxylic Acid | Coupling Reagent | Product |
|---|
Incorporation into Sulfonamide Systems
The primary amine functionality of 2-azabicyclo[2.2.2]octane derivatives serves as a versatile handle for the introduction of various substituents, including the pharmacologically significant sulfonamide group. The synthesis of these sulfonamides is typically achieved through the reaction of the parent bicyclic amine with a range of sulfonyl chlorides.
This straightforward coupling reaction is generally performed in a suitable solvent, such as dichloromethane, in the presence of a base like powdered potassium hydroxide to neutralize the hydrogen chloride byproduct. mdpi.com The reaction proceeds efficiently at room temperature, yielding the desired sulfonamide derivatives after purification by standard chromatographic techniques. mdpi.com Yields for these reactions can range from moderate to good, typically between 30% and 85%. mdpi.com
A series of chiral sulfonamides based on related 2-azabicycloalkane skeletons have been prepared using this general methodology. mdpi.com For instance, amines derived from 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane scaffolds are treated with various sulfonyl chlorides in dichloromethane with potassium hydroxide. mdpi.com This approach has been utilized to synthesize a diverse library of sulfonamides for biological evaluation. mdpi.comnih.gov The general synthetic protocol is outlined in the table below.
| Step | Procedure | Reagents & Conditions |
|---|---|---|
| 1 | Reactant Preparation | A solution of the primary bicyclic amine (1.0 mmol) and powdered potassium hydroxide (1.8 mmol) is prepared in dry dichloromethane (15.0 mL). mdpi.com |
| 2 | Sulfonylation | The appropriate sulfonyl chloride (1.0 mmol) is added to the stirred solution at room temperature. mdpi.com |
| 3 | Reaction Time | The mixture is stirred for 24 hours at room temperature. mdpi.com |
| 4 | Work-up | The reaction mixture is poured into brine and extracted with dichloromethane. The combined organic phases are dried over Na2SO4. mdpi.com |
| 5 | Purification | The solvent is evaporated under vacuum, and the crude product is purified by column chromatography. mdpi.com |
This robust methodology has been applied to the synthesis of a novel class of 2-azabicyclo[2.2.2]octane sulfonamides designed as potent and selective inhibitors of presenilin-1 (PSEN-1) γ-secretase. ucl.ac.uknih.gov
Advanced Synthetic Methodologies
Diels-Alder Cycloaddition Reactions in Bicyclic Synthesis
The Diels-Alder reaction, particularly its hetero-variant, the aza-Diels-Alder reaction, stands as a cornerstone for the construction of the 2-azabicyclo[2.2.2]octane core. This [4+2] cycloaddition strategy offers a powerful and convergent approach to assemble the bicyclic framework with high stereocontrol.
A frequently employed method involves the three-component reaction of an aromatic amine, an aldehyde, and an enone. This approach has been successfully applied to the synthesis of various 2-azabicyclo[2.2.2]octan-5-ones. For example, a one-pot synthesis can be achieved using molecular iodine as a catalyst under microwave irradiation. This method is notable for its efficiency and short reaction times.
The reaction proceeds via the in situ formation of an imine from the amine and aldehyde, which then acts as the dienophile, reacting with the enone (the diene component) to form the bicyclic system. Various catalysts, including both Lewis and Brønsted acids, have been documented to promote this transformation.
The table below summarizes the synthesis of several 2-azabicyclo[2.2.2]octan-5-one derivatives via an I₂-catalyzed, microwave-induced aza-Diels-Alder reaction.
| Entry | Amine (Ar1NH2) | Aldehyde (Ar2CHO) | Enone | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aniline | Benzaldehyde | Cyclohex-2-enone | 2,3-Diphenyl-2-azabicyclo[2.2.2]octan-5-one | 85 |
| 2 | p-Anisidine | Benzaldehyde | Cyclohex-2-enone | 2-(4-Methoxyphenyl)-3-phenyl-2-azabicyclo[2.2.2]octan-5-one | 90 |
| 3 | p-Anisidine | 4-Chlorobenzaldehyde | Cyclohex-2-enone | 3-(4-Chlorophenyl)-2-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one | 88 |
| 4 | p-Toluidine | 4-Methylbenzaldehyde | Cyclohex-2-enone | 2,3-Di-p-tolyl-2-azabicyclo[2.2.2]octan-5-one | 86 |
In another application, the aza-Diels-Alder reaction was a key step in synthesizing the core of novel γ-secretase inhibitors. ucl.ac.uk The reaction between commercially available aldehydes, p-anisidine, and 2-cyclohexen-1-one was catalyzed by bismuth nitrate pentahydrate under microwave conditions to afford both endo and exo diastereomers of the 2-azabicyclo[2.2.2]octanone product. ucl.ac.uk
Tandem Amination/Lactamisation Sequences for Bicyclic Octanones
An efficient, one-pot amination/lactamisation sequence provides a direct route to 2-azabicyclo[2.2.2]octanones from 6-carboalkoxycyclohex-2-enones. thieme-connect.com This tandem procedure is operationally simple and effective for constructing the bicyclic lactam core. The reaction typically involves treating the starting enone with aqueous ammonia. thieme-connect.com This process has also been extended to the synthesis of related isoquinuclidinones. orcid.org
Intramolecular Cyclization and Rearrangement Reactions
Intramolecular cyclization represents another fundamental strategy for assembling the 2-azabicyclo[2.2.2]octane skeleton. These methods rely on the formation of a key bond to close the ring system from a suitably functionalized acyclic or monocyclic precursor.
One such approach involves the intramolecular cyclization of N-chloramines under acidic solvolytic conditions. cdnsciencepub.com This method has been used to synthesize 2-azabicyclo[2.2.2]octanes, where the reaction mechanism is believed to involve an electrophilic chlorination of an enol ether double bond within the precursor molecule, triggering the ring-closing event. cdnsciencepub.com
Cascade reactions that combine multiple bond-forming events in a single operation provide an elegant and efficient route. For instance, a cascade sequence involving the condensation of a hydroxylamine with an aldehyde to form an oxime, followed by cyclization to a nitrone and a subsequent intramolecular 1,3-dipolar cycloaddition, has been employed to construct the azabicyclo[2.2.2]octane core fused to an isoxazolidine ring. whiterose.ac.uk This complex transformation proceeds as a single stereoisomer, highlighting the high degree of stereocontrol achievable through such strategies. whiterose.ac.uk
Utilization of Specialized Intermediates (e.g., Rigid Sulfamidates)
The synthesis of complex or uniquely substituted 2-azabicyclo[2.2.2]octane systems can be facilitated by the use of specialized, highly reactive intermediates. A notable example is the development of a synthetic route involving a novel rigid sulfamidate intermediate. This strategy was developed for the synthesis of 1-substituted 2-azabicyclo[2.2.2]octane systems. The rigid nature of the sulfamidate intermediate allows for the straightforward and controlled introduction of nucleophiles at the bridgehead carbon, a position that can be challenging to functionalize using other methods.
Structural Elucidation and Conformational Analysis of 2 Methyl 2 Azabicyclo 2.2.2 Octan 6 Amine Systems
Advanced Spectroscopic Characterization Techniques
A combination of sophisticated spectroscopic and crystallographic methods is employed to unambiguously determine the structure, connectivity, and stereochemistry of 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular structure of these compounds in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) techniques provide a comprehensive picture of the atomic arrangement and connectivity.
The ¹H and ¹³C NMR spectra of 2-azabicyclo[2.2.2]octane derivatives exhibit characteristic signals that allow for detailed structural assignment. The rigid, cage-like structure results in distinct chemical shifts for protons and carbons based on their spatial environment. researchgate.net
In ¹H NMR, the bridgehead protons (at C1 and C4) are typically observed as distinct multiplets. The protons on the ethylene (B1197577) bridges of the bicyclic system produce a series of complex multiplets, often in the range of δ 1.7–2.2 ppm. The N-methyl group introduces a singlet, while the protons on the carbon adjacent to the nitrogen (C1 and C3) are shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The position of the amine group at C6 significantly influences the chemical shifts of the neighboring protons.
In ¹³C NMR, the carbons of the bicyclic core have characteristic chemical shifts that are instrumental for confirming the structure. The bridgehead carbons (C1 and C4) and the carbons of the ethylene bridges can be distinguished, and the presence of the N-methyl and C6-amino groups causes predictable shifts in the corresponding carbon signals.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Azabicyclo[2.2.2]octane Systems
| Nucleus | Functional Group | Representative Chemical Shift (δ) ppm |
|---|---|---|
| ¹H | Bridgehead Protons (C1-H, C4-H) | ~2.5 - 3.5 |
| ¹H | Bicyclic CH₂ | ~1.5 - 2.5 |
| ¹H | N-CH₃ | ~2.2 - 2.8 |
| ¹H | CH-NH₂ (C6-H) | ~2.8 - 3.5 |
| ¹³C | Bridgehead Carbons (C1, C4) | ~35 - 50 |
| ¹³C | Bicyclic CH₂ | ~20 - 35 |
| ¹³C | N-CH₃ | ~40 - 45 |
| ¹³C | CH-NH₂ (C6) | ~50 - 60 |
Note: Data is compiled from various sources for related azabicyclo[2.2.2]octane structures and serves as an illustrative guide. Precise values depend on the solvent and specific substitution patterns.
While 1D NMR provides initial data, 2D NMR techniques are essential for the unambiguous assignment of all signals and the determination of relative stereochemistry. researchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. longdom.org Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. This allows for the tracing of the connectivity along the carbon skeleton, for instance, from a bridgehead proton to its adjacent methylene (B1212753) protons. longdom.org
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This is a powerful technique for assigning carbon signals based on the already-identified proton signals, or vice-versa. It definitively links the proton and carbon frameworks of the molecule. researchgate.netyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is crucial for determining the stereochemistry of the molecule. scholaris.ca NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a C6-substituted 2-azabicyclo[2.2.2]octane, NOESY can distinguish between endo and exo isomers by revealing spatial proximities between the C6 substituent's protons and specific protons on the bicyclic cage.
The nitrogen atom in the 2-azabicyclo[2.2.2]octane system is pyramidal and can undergo inversion, a process where the substituents attached to the nitrogen rapidly flip from one side of the nitrogen plane to the other. Dynamic NMR (DNMR) spectroscopy is used to study the energetics of this process. stackexchange.com
By recording NMR spectra at various temperatures, the rate of nitrogen inversion can be measured. At room temperature, the inversion is typically fast on the NMR timescale, resulting in averaged signals for atoms near the nitrogen. As the temperature is lowered, the inversion slows down. At a certain point (the coalescence temperature), the signals for the non-equivalent protons broaden significantly. beilstein-journals.org At even lower temperatures, separate signals for the two inverting forms may be observed.
Line shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy barrier (ΔG‡) for the inversion process. Studies on 2-methyl-2-azabicyclo[2.2.2]octane have been conducted to measure these inversion barriers, providing insight into the conformational flexibility of the nitrogen center within the rigid cage. acs.orgacs.org This barrier is influenced by angle strain and torsional strain within the bicyclic system. acs.org
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography provides the most definitive and precise information about the molecular structure in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing exact atomic positions, bond lengths, bond angles, and torsional angles. nih.gov
For derivatives of 2-azabicyclo[2.2.2]octane, X-ray analysis confirms the rigid, twisted boat-like conformation of the bicyclic core. d-nb.infooup.com It provides unequivocal proof of the relative stereochemistry of substituents, for example, confirming whether an amino group at the C6 position is in the endo or exo configuration. nih.govresearchgate.net Furthermore, for chiral compounds crystallized as a single enantiomer, X-ray crystallography using anomalous dispersion can determine the absolute configuration. oup.com The data obtained from crystallographic studies, such as the degree of pyramidalization at the bridgehead nitrogen, serves as a benchmark for computational models and helps in understanding the molecule's solid-state packing and intermolecular interactions. d-nb.info
Investigations into Conformational Dynamics and Rigidity
The 2-azabicyclo[2.2.2]octane skeleton is characterized by its significant conformational rigidity. researchgate.net Unlike monocyclic systems like cyclohexane (B81311), which can undergo ring-flips between chair conformations, the bridged structure of the bicyclo[2.2.2]octane core prevents large-scale conformational changes. rsc.org This inherent lack of major conformational freedom is a key feature of these molecules. rsc.org
Analysis of Nitrogen Inversion Processes and Activation Barriers
Nitrogen inversion, also known as pyramidal inversion, is a process in which a tertiary amine rapidly inverts its stereochemistry through a planar transition state. The energy required for this process is the activation barrier. In most acyclic tertiary amines, this barrier is low, leading to rapid racemization at room temperature. nih.gov However, incorporating the nitrogen atom into a strained ring system can significantly increase this barrier. nih.gov
For bicyclic amines, this phenomenon, sometimes termed the "bicyclic effect," results in unusually high nitrogen inversion-rotation (NIR) barriers. nih.govresearchgate.net Studies on various azabicyclic systems have shown that the height of the inversion barrier is strongly influenced by the geometry of the C(α)-N-C(α) fragment. nih.govresearchgate.net Computational and experimental studies, including dynamic NMR (DNMR) spectroscopy, have been employed to quantify these barriers. Research on 2-methyl-2-azabicyclo[2.2.2]octane and related compounds has provided insight into these processes. acs.orgacs.org The investigation into the inversion barriers of these systems helps to understand the stability of their stereoisomers. acs.orgacs.org
Table 1: Comparative Nitrogen Inversion Barriers (ΔG‡)
| Compound | Inversion Barrier (kcal/mol) | Comments |
|---|---|---|
| 2-Methyl-2-azabicyclo[2.2.1]heptane | 7.2 | Lower than acyclic amines, despite a small internal CNC bond angle. acs.org |
| 7-Methyl-7-azabicyclo[2.2.1]heptane | High | Exhibits an unusually high barrier due to significant angle strain. nih.govacs.org |
Role of Torsional Strain and Angle Strain in Conformational Preferences
The conformational preferences and energy barriers in 2-azabicyclo[2.2.2]octane systems are significantly governed by the interplay of angle strain and torsional strain.
Angle Strain arises when the bond angles around an atom deviate from their ideal values. saskoer.ca For an sp³-hybridized carbon or nitrogen atom, the ideal tetrahedral bond angle is approximately 109.5°. In the rigid framework of a bicyclic system, the bond angles are constrained by the geometry of the rings, often leading to significant deviation from this ideal and introducing strain. libretexts.org In smaller bicyclic systems like 7-azabicyclo[2.2.1]heptanes, the small internal C-N-C angle contributes to a very high nitrogen inversion barrier. acs.org
Impact of Bicyclic Structure on Conformational Freedom
The defining characteristic of the 2-azabicyclo[2.2.2]octane nucleus is its rigid, bicyclic structure, which drastically limits its conformational freedom. This is in stark contrast to monocyclic systems such as piperidine (B6355638), which can readily interconvert between different chair and boat conformations.
Key impacts of the bicyclic structure include:
Locked Conformation : The piperidine portion of the 2-azabicyclo[2.2.2]octane system is locked into a rigid boat conformation. nih.gov This prevents the ring-flipping typical of cyclohexane or piperidine.
Reduced Rotational Freedom : The fusion of the rings restricts rotation around the C-C and C-N bonds, leading to a well-defined and predictable molecular shape.
Enhanced Stability : The rigid framework contributes to the metabolic stability of molecules containing this scaffold, a desirable property in drug design. nih.gov
This conformational rigidity makes the 2-azabicyclo[2.2.2]octane skeleton a valuable scaffold in medicinal chemistry and materials science, as it allows for precise positioning of substituents in three-dimensional space.
Stereochemical Implications: endo/exo Isomerism and Diastereomeric Control
The rigid, three-dimensional structure of the 2-azabicyclo[2.2.2]octane system gives rise to distinct stereochemical considerations, most notably endo/exo isomerism. When a substituent is present on the ring, for instance at the C6 position, it can be oriented in one of two ways relative to the bicyclic framework.
exo Isomer : The substituent points away from the main bicyclic bridge (the C1-C4 ethano bridge).
endo Isomer : The substituent points towards the main bicyclic bridge.
These two forms are diastereomers, possessing different physical and chemical properties. The ability to control the synthesis to favor one diastereomer over the other is known as diastereomeric control and is a critical aspect of synthesizing functionalized 2-azabicyclo[2.2.2]octane derivatives.
Synthetic strategies, such as the Diels-Alder and imino-Diels-Alder reactions, are commonly used to construct the 2-azabicyclo[2.2.2]octane core. The stereochemical outcome of these reactions (the endo/exo ratio) is highly dependent on reaction conditions, catalysts, and the steric and electronic properties of the reactants. brunel.ac.uk For example, in certain imino-Diels-Alder reactions to form 2-azabicyclo[2.2.2]octan-5-ones, excellent exo-diastereoselectivity (>99%) has been achieved. clockss.org The specific stereochemistry of substituents, such as in analogues of prodine analgetics, is crucial for biological activity, highlighting the importance of stereochemical control. nih.gov
Table 2: Examples of Diastereoselectivity in the Synthesis of 2-Azabicyclo[2.2.2]octane Systems
| Reaction Type | Diene/Dienophile System | Key Finding |
|---|---|---|
| Thermal Diels-Alder | N-Cbz-1,2-dihydropyridine + α-amido acrylates | Steric factors can be modulated to favor either endo- or exo-ester adducts. brunel.ac.uk |
Computational Chemistry and Theoretical Studies of 2 Methyl 2 Azabicyclo 2.2.2 Octan 6 Amine
Molecular Mechanics (MMx) Force Field Applications
Molecular mechanics (MMx) force fields are instrumental in modeling the structure and energetics of 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine. These classical methods are particularly well-suited for this molecule due to its largely saturated and rigid scaffold, allowing for rapid and accurate calculations of its geometry and strain energy.
Force fields such as MM3 and MM4 have been successfully applied to study related bicyclic amines. acs.org For this compound, MMx calculations can be employed to:
Determine the preferred geometry: This includes bond lengths, bond angles, and torsion angles of the bicyclic system.
Analyze steric strain: The rigid cage structure imparts a certain amount of inherent strain, which can be quantified by MMx calculations. This is crucial for understanding the molecule's stability and reactivity.
Investigate conformational preferences of substituents: While the bicyclic core is rigid, the exocyclic amine group at the C6 position and the methyl group on the nitrogen atom have rotational freedom. MMx can be used to determine the most stable orientations of these groups.
A primary application of MMx in this context is the study of nitrogen inversion barriers. For the parent compound, 2-methyl-2-azabicyclo[2.2.2]octane, molecular mechanics calculations have been used to model the energy difference between the pyramidal ground state of the nitrogen atom and the planar transition state of inversion. acs.org These calculations have shown that torsional and angle strain play significant roles in determining the energy barrier for this process. acs.org Similar applications to this compound would allow for an understanding of how the C6-amino substituent influences this dynamic process.
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity
Quantum mechanical (QM) calculations provide a more detailed understanding of the electronic structure of this compound. Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for their balance of accuracy and computational cost in studying related bicyclic systems. researchgate.netresearchgate.net
For this compound, QM calculations can elucidate a range of electronic properties:
Electron Distribution and Molecular Orbitals: QM methods can map the electron density, identifying electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites of electrophilic and nucleophilic attack. The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated to understand the molecule's reactivity and its behavior in chemical reactions.
Dipole Moment and Polarization: The distribution of charge within the molecule gives rise to a dipole moment, the magnitude and direction of which can be precisely calculated. This is important for understanding intermolecular interactions.
Ionization Potential and Electron Affinity: QM calculations can predict the energy required to remove an electron (ionization potential) and the energy released upon adding an electron (electron affinity). These properties are fundamental to the molecule's redox behavior. Studies on the parent 1-azabicyclo[2.2.2]octane have utilized DFT to analyze the lowest excited singlet states and ionization energies. acs.org
The presence of two amine functionalities in this compound makes the calculation of proton affinities and basicity a key application of QM. By modeling the protonation at both the tertiary bridgehead nitrogen and the primary C6-amino group, the relative basicities can be determined, predicting the most likely site of protonation.
Conformational Landscape Exploration and Energy Minimization
The conformational analysis of this compound is simplified by the rigidity of the bicyclo[2.2.2]octane framework. Unlike flexible cyclic systems, the primary sources of conformational isomerism are the orientations of the exocyclic substituents: the methyl group on the nitrogen and the amino group at the C6 position.
Both molecular mechanics and quantum mechanics can be used for energy minimization to find the most stable conformers. researchgate.net The process typically involves:
Initial Geometry Generation: A starting 3D structure of the molecule is generated.
Conformational Search: For the rotatable bonds (C6-N and N-CH3), a systematic or stochastic search is performed to identify different possible conformations.
Energy Minimization: Each of these conformations is then subjected to energy minimization, where the geometry is adjusted to find a local minimum on the potential energy surface.
Relative Energy Comparison: The energies of the optimized conformers are compared to identify the global minimum, which represents the most stable conformation of the molecule.
For this compound, the key conformational question is the relative orientation of the lone pairs of the two nitrogen atoms and the orientation of the amino group's hydrogen atoms. Intramolecular hydrogen bonding between the C6-amino group and the bridgehead nitrogen is a possibility that can be investigated through these computational methods.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO/DFT), has been shown to provide accurate predictions of both ¹H and ¹³C NMR chemical shifts for substituted bicyclo[2.2.2]octane derivatives. researchgate.netresearchgate.net The process involves:
Geometry Optimization: An accurate equilibrium geometry of the molecule is obtained, usually through DFT calculations.
NMR Calculation: The GIAO method is then used to calculate the isotropic magnetic shielding constants for each nucleus.
Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.
For this compound, this approach can predict the chemical shift for each unique proton and carbon atom. This theoretical spectrum can be compared with experimental data to confirm the structure or to help in the assignment of complex spectra. Discrepancies between predicted and experimental shifts can also provide insights into solvent effects or dynamic processes not accounted for in the gas-phase calculations.
Mechanistic Studies of Intramolecular Dynamics and Chemical Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of reactions and dynamic processes. For this compound, two key areas of interest are its intramolecular dynamics and its potential chemical transformations.
Intramolecular Dynamics: The most significant dynamic process in this molecule is the nitrogen inversion at the bridgehead nitrogen atom. As discussed in the context of molecular mechanics, this process involves the nitrogen atom passing through a planar transition state. acs.org Quantum mechanical calculations can provide a more accurate determination of the energy barrier for this inversion. By locating the transition state structure and calculating its energy relative to the ground state, the rate of inversion can be estimated. This is important for understanding the molecule's dynamic behavior in solution.
Chemical Transformations: While specific experimental studies on the chemical transformations of this compound are not widely reported, computational methods can be used to model its potential reactivity. For example:
Reactions at the Amino Group: The reactivity of the primary amino group at the C6 position in reactions such as acylation, alkylation, or Schiff base formation can be modeled. QM calculations can be used to determine the activation energies and reaction enthalpies for these transformations.
Reactions involving the Bicyclic Core: The stability of the bicyclic framework can be assessed, and potential ring-opening reactions under various conditions can be investigated computationally.
By mapping the potential energy surface for a given reaction, computational studies can identify transition states, intermediates, and products, providing a detailed mechanistic picture that can guide synthetic efforts and help in understanding the molecule's chemical properties.
Applications of the 2 Azabicyclo 2.2.2 Octane Scaffold in Structure Based Ligand Design
Utilization as a Rigid Analog for Biologically Active Molecules
A key strategy in modern drug design is the principle of conformational constraint, where a flexible, biologically active molecule is redesigned using a rigid scaffold to lock it into its bioactive conformation. The 2-azabicyclo[2.2.2]octane framework is exceptionally well-suited for this purpose.
The isoquinuclidine ring system can be considered a semi-rigid version of the piperidine (B6355638) ring, fixed in a boat-like conformation. When appropriately substituted, this scaffold serves as a rigid analog for biologically active ethanolamines and propanolamines. researchgate.net These small, flexible molecules are common structural motifs in many neurotransmitters and drugs. The rigid 2-azabicyclo[2.2.2]octane backbone can hold the key nitrogen atom and a hydroxyl or amino substituent in a fixed spatial relationship, mimicking specific conformations (e.g., gauche or anti) that are crucial for receptor binding but are only transiently populated by the flexible parent molecules.
| Flexible Amino Acid | Constrained Analog Scaffold | Key Advantage |
|---|---|---|
| Pipecolic Acid | 2-Azabicyclo[2.2.2]octane-1-carboxylic acid | Reduces conformational flexibility of the peptide backbone. acs.org |
| Proline | Bicyclo[2.2.2]octane-based α-amino acids | Creates novel, rigid peptide building blocks. crossref.org |
Rational Design of Receptor Ligands and Modulators
The well-defined geometry of the 2-azabicyclo[2.2.2]octane scaffold allows for the rational design of ligands with high specificity for various biological targets.
The related 1-azabicyclo[2.2.2]octane (quinuclidine) framework has been extensively used to develop potent and selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgnih.gov By designing constrained versions of naturally occurring nAChR ligands, researchers have created compounds with high affinity for specific nAChR subtypes. acs.orgfigshare.com These compounds typically feature a pyridine ring attached to the bicyclic system, where the rigid scaffold precisely controls the distance and orientation between the basic nitrogen of the azabicycle and the nitrogen of the pyridine ring—a critical factor for receptor interaction. Several derivatives have shown high affinity for the α4β2 nAChR subtype and selectivity over other subtypes like the α3β4 (ganglionic) and the muscle (α1βγδ) types. acs.orgfigshare.com
| Compound Class | Target nAChR Subtype | Reported Affinity (Ki) | Reference |
|---|---|---|---|
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octanes | α4β2 | ≤ 0.5–15 nM | acs.orgfigshare.com |
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octanes | α7 | ≤ 110 nM | acs.orgfigshare.com |
| (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one | α7 | 9 nM | acs.org |
The 1-azabicyclo[2.2.2]octane (quinuclidine) moiety is a key structural feature in several potent and selective serotonin (B10506) 5-HT3 receptor antagonists. nih.gov The development of these agents often involves replacing more flexible amine-containing structures, such as a tropane ring system, with the rigid quinuclidine scaffold. dcu.iedcu.ie This structural modification helps to optimally orient the essential pharmacophoric elements—a basic nitrogen atom and an aromatic carboxamide or similar group—for high-affinity binding to the 5-HT3 receptor. This rational design approach has led to the discovery of novel heterocyclic carboxamides and spiro-imidazolines that are significantly more potent than first-generation antagonists like ondansetron. dcu.iedcu.ie
| Compound Class | Activity | Key Finding | Reference |
|---|---|---|---|
| N-(1-azabicyclo[2.2.2]octan-3-yl)-benzamides | Potent 5-HT3 Antagonist | Ki value of 0.17 nM for 5-HT3 receptor binding sites. | nih.gov |
| 2'-Aryl-1-azabicyclo[2.2.2]octane-3-spiro-4'(5')-imidazolines | Potent 5-HT3 Antagonist | Compounds with dichlorophenyl substituents showed antagonistic properties comparable to the potent antagonist MDL 72222. | dcu.iedcu.ie |
More recently, the 2-azabicyclo[2.2.2]octane scaffold has been central to the design of a novel class of highly selective inhibitors for the presenilin-1 (PSEN1)-containing γ-secretase complex, a key target in Alzheimer's disease research. nih.govresearchgate.netdntb.gov.ua The indiscriminate inhibition of all γ-secretase complexes can lead to severe side effects, making selectivity for PSEN1 over PSEN2 a critical therapeutic goal. nih.gov Researchers discovered that a series of brain-penetrant 2-azabicyclo[2.2.2]octane sulfonamides could achieve this selectivity. nih.govucl.ac.uk Conformational modeling revealed that the rigid bicyclic core forces the attached aromatic sulfone/sulfonamide and aryl rings into a characteristic 'U' shape. nih.govucl.ac.ukresearchgate.net This specific conformation is crucial for potent and selective inhibition of the PSEN1 complex. One compound, (+)-13b, demonstrated low nanomolar potency towards the PSEN1-APH1B complex and over 350-fold selectivity against PSEN2 complexes, highlighting the power of this scaffold in achieving subtype selectivity. nih.govucl.ac.uk
| Compound | Scaffold | Potency | Selectivity | Reference |
|---|---|---|---|---|
| (+)-13b | 2-Azabicyclo[2.2.2]octane sulfonamide | Low nanomolar potency towards PSEN1-APH1B | >350-fold selective for PSEN1 over PSEN2 complexes | nih.govucl.ac.uk |
| 13c and 13k | 2-Azabicyclo[2.2.2]octane sulfonamide | High potency towards PSEN1-APH1B | Moderate selectivity towards PSEN2 complexes | nih.govucl.ac.uk |
Agonists for Melanocortin Subtype-4 Receptors
Research into small-molecule agonists for the melanocortin subtype-4 receptor (MC4R) has identified the 2-methyl-2-azabicyclo[2.2.2]octane moiety as a key structural component for achieving high potency and selectivity. A notable example is the compound (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide, also known as RY764. nih.gov This compound was identified as a potent and selective MC4R agonist, demonstrating the utility of the isoquinuclidine scaffold in the design of ligands for this receptor. nih.gov
The development of such compounds is significant as MC4R is a well-validated target for the treatment of obesity and other metabolic disorders. The ability of the 2-azabicyclo[2.2.2]octane scaffold to present key pharmacophoric elements in a rigid and defined orientation is crucial for its interaction with the receptor's binding pocket.
Structure-Activity Relationship (SAR) and Pharmacophore Modeling
The development of 2-azabicyclo[2.2.2]octane-based MC4R agonists has been guided by extensive structure-activity relationship (SAR) studies and pharmacophore modeling. These approaches have provided a deeper understanding of the molecular features required for potent and selective receptor activation.
Stereochemical Influence on Receptor Affinity and Selectivity
The stereochemistry of the 2-azabicyclo[2.2.2]octane core is a critical determinant of MC4R agonist activity. The specific stereoisomer, (1R,4S,6R), has been shown to be essential for high affinity and functional potency. This highlights the importance of the precise spatial arrangement of the substituents on the bicyclic scaffold for optimal interaction with the chiral environment of the receptor's binding site. The discovery of RY764 with its defined (1R,4S,6R) stereochemistry underscores the stringent stereochemical requirements for MC4R agonism. nih.gov
Elucidation of Bioactive Conformations and Ligand-Receptor Interactions
The rigid nature of the 2-azabicyclo[2.2.2]octane scaffold helps to lock the molecule in a specific conformation, which is believed to be the bioactive conformation for receptor binding. This conformational restriction reduces the entropic penalty upon binding, potentially contributing to the high affinity of these ligands.
Structural insights from cryo-electron microscopy (cryo-EM) studies of the MC4R have provided a basis for understanding the interactions between the receptor and its ligands. biorxiv.org Molecular docking studies based on these structures have offered a glimpse into the putative binding mode of 2-azabicyclo[2.2.2]octane-based agonists like RY764. biorxiv.org These studies suggest that the key interactions involve specific residues within the transmembrane helices of the receptor.
Computational Insights into Ligand Binding Modes
Computational modeling, including molecular docking, has played a significant role in elucidating the binding modes of 2-azabicyclo[2.2.2]octane-based ligands at the MC4R. Docking studies using the cryo-EM structure of the MC4R have been performed to predict the binding pose of agonists such as RY764. biorxiv.org These computational models help to rationalize the observed structure-activity relationships and guide the design of new analogs with improved properties. The models can highlight key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.
Bioisosteric Replacement Strategies Involving the Bicyclo[2.2.2]octane Framework
The bicyclo[2.2.2]octane core is recognized as a valuable three-dimensional bioisostere for the para-substituted phenyl ring. pharmablock.comresearchgate.net This bioisosteric replacement strategy offers several advantages in drug design. The fully aliphatic and rigid nature of the bicyclo[2.2.2]octane scaffold provides a higher fraction of sp3-hybridized carbons compared to a flat aromatic ring. pharmablock.com This can lead to improved physicochemical properties such as increased solubility and metabolic stability, and can also enhance binding affinity by providing a better three-dimensional fit within a receptor's binding pocket. researchgate.netnih.gov
Conclusion and Future Research Perspectives for 2 Methyl 2 Azabicyclo 2.2.2 Octan 6 Amine
Summary of Key Research Findings and Contributions
Research surrounding the 2-azabicyclo[2.2.2]octane core has established its utility as a bioisostere for various cyclic and aromatic systems, offering improved physicochemical properties in drug candidates. The introduction of a methyl group at the 2-position and an amine at the 6-position, as seen in 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine, provides specific vectors for chemical modification and interaction with biological targets. While detailed studies on this exact molecule are limited in publicly accessible literature, research on analogous structures suggests its potential as a scaffold for developing novel therapeutics. For instance, derivatives of the 2-azabicyclo[2.2.2]octane system have been investigated as inhibitors of long-chain fatty acid elongase 6 (ELOVL6), highlighting the therapeutic potential of this chemical family nih.gov. The primary amine at the 6-position offers a crucial handle for derivatization, allowing for the exploration of a wide chemical space.
Opportunities in Novel Synthetic Route Development and Scaffold Diversification
The synthesis of functionalized 2-azabicyclo[2.2.2]octanes remains an active area of research. Existing strategies often involve multi-step sequences that can be lengthy and may lack modularity. Future efforts are expected to focus on the development of more efficient and diversity-oriented synthetic routes. A modular strategy for the synthesis of functionalized aryl-fused 2-azabicyclo[2.2.2]octanes has been reported, utilizing a sequence of copper- and palladium-catalyzed reactions figshare.comnih.govacs.org. This approach allows for the rapid construction of diverse analogs and could potentially be adapted for the synthesis of this compound derivatives.
Further opportunities lie in the diversification of the 2-azabicyclo[2.2.2]octane scaffold itself. This can be achieved by introducing various substituents at different positions of the bicyclic core. Such diversification can lead to libraries of compounds with a wide range of steric and electronic properties, enabling a more thorough exploration of structure-activity relationships (SAR).
Advances in Computational Design and Screening Methodologies
Computational modeling and in silico screening are becoming increasingly integral to the drug discovery process. For a scaffold like 2-azabicyclo[2.2.2]octane, computational methods can provide valuable insights into its conformational preferences and how it presents its functional groups for interaction with biological targets.
Future research will likely leverage these computational tools for the rational design of novel this compound derivatives. Pharmacophore modeling and virtual screening of large compound libraries can help identify potential biological targets for this scaffold nih.gov. Molecular docking and dynamics simulations can then be used to predict the binding modes of these derivatives and guide the optimization of their affinity and selectivity. Such in silico approaches can significantly accelerate the discovery of new lead compounds while reducing the reliance on extensive and costly experimental screening.
Exploration of Undiscovered Biological Targets and Therapeutic Areas
The unique three-dimensional shape of the 2-azabicyclo[2.2.2]octane core makes it an attractive scaffold for targeting a variety of biological macromolecules. While some applications have been explored, there remains a vast landscape of undiscovered biological targets and therapeutic areas where derivatives of this compound could be impactful.
Given the presence of a basic nitrogen atom and a primary amine, this compound and its derivatives could be investigated for their activity against a range of receptors, enzymes, and ion channels, particularly within the central nervous system. The rigid framework can help in achieving high receptor affinity and selectivity. For instance, various bicyclic amines have been explored for their potential in treating neurological and psychiatric disorders enamine.net. Future pharmacological profiling of a diverse library of this compound analogs is warranted to uncover novel biological activities and expand their therapeutic potential.
Potential for High-Throughput Synthesis and Combinatorial Library Generation
The development of robust and efficient synthetic methodologies opens the door for the high-throughput synthesis of large combinatorial libraries based on the this compound scaffold. The primary amine at the 6-position is particularly amenable to a wide array of chemical transformations, allowing for the attachment of diverse building blocks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
